molecular formula C28H39NO4 B12713974 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) CAS No. 142546-49-4

2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate)

Cat. No.: B12713974
CAS No.: 142546-49-4
M. Wt: 453.6 g/mol
InChI Key: UCWYEAYOUHGHBZ-CZHMCQKUSA-N
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Description

2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) is a synthetic compound with a complex molecular structure. It belongs to the class of norpregnane derivatives and is characterized by the presence of ethynyl and morpholineacetate groups. The molecular formula of this compound is C28H39NO4, and it has a molecular weight of 453.61 g/mol .

Preparation Methods

The synthesis of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves multiple steps, starting from basic steroidal precursors. The key steps include:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo derivatives, while reduction can yield 2-ethyl derivatives.

Scientific Research Applications

2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves its interaction with specific molecular targets in the body. The compound binds to steroid hormone receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) can be compared with other norpregnane derivatives such as:

The uniqueness of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) lies in its specific combination of ethynyl and morpholineacetate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142546-49-4

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

IUPAC Name

[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-morpholin-4-ylacetate

InChI

InChI=1S/C28H39NO4/c1-5-27(33-24(30)18-29-13-15-32-16-14-29)17-20-7-8-21-22(25(20,3)19-27)9-11-26(4)23(21)10-12-28(26,31)6-2/h1-2,20-23,31H,7-19H2,3-4H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1

InChI Key

UCWYEAYOUHGHBZ-CZHMCQKUSA-N

Isomeric SMILES

C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCOCC5

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCOCC5)C

Origin of Product

United States

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